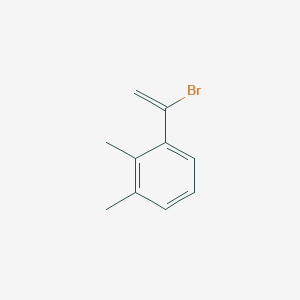

1-(1-Bromovinyl)-2,3-dimethylbenzene

Description

1-(1-Bromovinyl)-2,3-dimethylbenzene is an organobromine compound featuring a bromine-substituted vinyl group attached to a 2,3-dimethylbenzene (o-xylene) backbone. This structure confers unique reactivity, particularly in cross-coupling reactions and as an intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-2,3-dimethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,3H2,1-2H3 |

InChI Key |

QMORLRGZOHAUQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base . Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of palladium complexes.

Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions.

Lithium-Halogen Exchange: It participates in lithium-halogen exchange reactions with alkyllithium.

Common Reagents and Conditions:

Palladium Complexes: Used in substitution reactions.

Alkyllithium: Used in lithium-halogen exchange reactions.

Cycloaddition Reagents: Used in cycloaddition reactions.

Major Products Formed:

Substituted Benzene Derivatives: Formed through substitution reactions.

Cycloaddition Products: Formed through cycloaddition reactions.

Scientific Research Applications

1-(1-Bromovinyl)-2,3-dimethylbenzene has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Material Science: Employed in the development of new materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-2,3-dimethylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo substitution and addition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

1-(Bromomethyl)-2,3-dimethylbenzene

- Molecular Formula : C₉H₁₁Br

- Key Data: Yield: Not explicitly reported, but purification via silica gel chromatography is standard . Safety: Harmful by inhalation, skin contact, or ingestion; requires careful handling . Applications: Used as a precursor in organic synthesis due to the reactive benzylic bromine .

- Comparison : Unlike 1-(1-bromovinyl)-2,3-dimethylbenzene, the bromomethyl derivative lacks a vinyl group, reducing its utility in π-bond-mediated reactions (e.g., Heck couplings). However, its benzylic bromine is highly electrophilic, favoring nucleophilic substitutions .

1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene

- Molecular Formula : C₁₆H₁₅Br

- Key Data :

- Comparison : The phenylvinyl group enhances steric bulk and conjugation, altering reactivity in cross-coupling reactions. The higher yield compared to chlorinated analogs (e.g., 50–71% for chloro derivatives) highlights bromine’s superior leaving-group ability .

Chlorinated Analogues

1-(Chloromethyl)-2,3-dimethylbenzene

- Molecular Formula : C₉H₁₁Cl

- Key Data: Synthesis: 71% yield using thionyl chloride [(3,5-dimethylphenyl)methanol] . NMR: δ 4.15 ppm (CH₂Cl), 2.04 ppm (benzylic CH₃) .

- Comparison: Chlorine’s lower electronegativity compared to bromine reduces reactivity in substitution reactions. However, chloro derivatives are cheaper to synthesize, making them preferable in non-demanding applications .

1-(1-Chloroethyl)-2,3-dimethylbenzene

- Molecular Formula : C₁₀H₁₃Cl

- Key Data :

- Comparison : The chloroethyl group introduces a chiral center, enabling enantioselective synthesis of pharmaceuticals. However, bromovinyl derivatives may offer faster reaction kinetics due to bromine’s polarizability .

Other Halogenated Derivatives

1-(3-Chloropropoxy)-2,3-dimethylbenzene

- Molecular Formula : C₁₁H₁₅ClO

- Key Data :

- Comparison : The ether-linked chlorine reduces electrophilicity, limiting utility in substitution reactions compared to benzylic halides.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. NMR Chemical Shift Comparison (¹H)

Key Findings

Reactivity Trends : Brominated compounds exhibit higher reactivity in substitution and coupling reactions compared to chlorinated analogs due to bromine’s larger atomic radius and polarizability .

Synthetic Efficiency : Bromoethane-mediated bromination achieves near-quantitative yields (99%) for vinyl-brominated derivatives, outperforming thionyl chloride-based chlorination (50–71%) .

Pharmaceutical Utility : Chloroethyl derivatives are critical for enantioselective synthesis (e.g., dexmedetomidine), while bromovinyl analogs are preferred in cross-coupling reactions .

Biological Activity

1-(1-Bromovinyl)-2,3-dimethylbenzene, also known as 1-bromo-2,3-dimethylstyrene, is an organic compound with the molecular formula C10H11Br. Its structure comprises a bromovinyl group attached to a dimethyl-substituted benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and toxicology.

- Molecular Formula : C10H11Br

- Molecular Weight : 215.10 g/mol

- Boiling Point : 214 °C

- Density : 1.38 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Studies suggest that it may modulate enzyme activity involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Potential : In a study examining the cytotoxic effects of various brominated compounds, this compound was found to significantly reduce cell viability in breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Inflammatory Response Modulation : Another investigation focused on the compound's impact on inflammatory markers in human macrophages. Results indicated a reduction in cytokine production (e.g., TNF-alpha and IL-6) when treated with this compound, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Properties : A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could enhance cell survival rates and reduce oxidative stress markers.

Research Findings

Research has highlighted several important aspects of the biological activity of this compound:

- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and necrosis.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation.

- Neuroprotection : Its ability to protect neuronal cells from oxidative damage presents opportunities for further research into treatments for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.